
2-(trifluoromethyl)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(trifluoromethyl)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone is a chemical compound with the molecular formula C15H11ClF3N3S and a molecular weight of 357.787 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, a benzaldehyde moiety, and a thiosemicarbazone linkage. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trifluoromethyl)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with N-(3-chlorophenyl)thiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(trifluoromethyl)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzaldehyde moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
2-(trifluoromethyl)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(trifluoromethyl)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with various molecular targets. The compound can form complexes with metal ions, which may enhance its biological activity. It can also interact with enzymes and proteins, potentially inhibiting their function and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(trifluoromethyl)benzaldehyde N-(3-methylphenyl)thiosemicarbazone
- 2-(trifluoromethyl)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone
- 3-(benzyloxy)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone
Uniqueness
2-(trifluoromethyl)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone is unique due to the presence of both trifluoromethyl and chlorophenyl groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s reactivity and potential biological activity compared to similar compounds .
Eigenschaften
CAS-Nummer |
769144-01-6 |
|---|---|
Molekularformel |
C15H11ClF3N3S |
Molekulargewicht |
357.8 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C15H11ClF3N3S/c16-11-5-3-6-12(8-11)21-14(23)22-20-9-10-4-1-2-7-13(10)15(17,18)19/h1-9H,(H2,21,22,23)/b20-9+ |
InChI-Schlüssel |
SBDHTGOQLHEDAG-AWQFTUOYSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=N/NC(=S)NC2=CC(=CC=C2)Cl)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NNC(=S)NC2=CC(=CC=C2)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-fluorobenzohydrazide](/img/structure/B12003635.png)



![2-[(4-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12003674.png)
![2-(acetyloxy)-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B12003682.png)
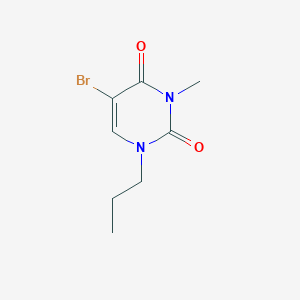
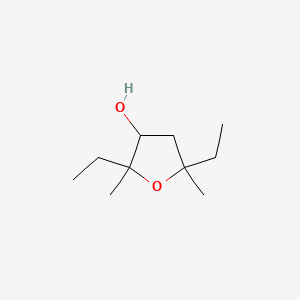
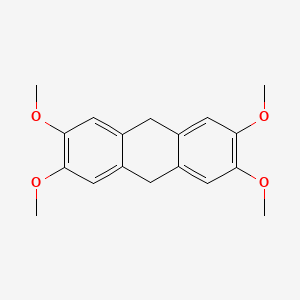


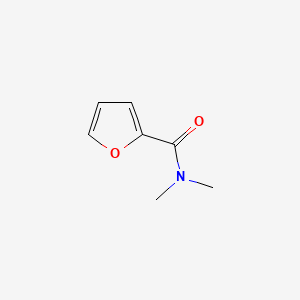
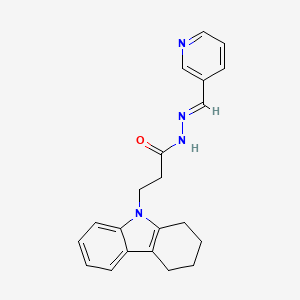
![Ethyl 4-[(methylcarbamothioyl)amino]benzoate](/img/structure/B12003743.png)
